molecular formula C7H5Cl3 B084528 4-Chlorobenzal chloride CAS No. 13940-94-8

4-Chlorobenzal chloride

Cat. No. B084528
CAS RN: 13940-94-8
M. Wt: 195.5 g/mol
InChI Key: VWHNJDGWDOQJRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of derivatives and compounds related to 4-Chlorobenzal chloride has been extensively studied. For instance, the crystal structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide have been elucidated, providing insights into the geometrical configuration and intermolecular interactions of chlorinated benzamide derivatives (Jun Zhang et al., 2020).

Chemical Reactions and Properties

4-Chlorobenzal chloride participates in a variety of chemical reactions, including the Cobalt(III)-catalyzed redox-neutral [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes, demonstrating its versatility in organic synthesis (B. Ramesh & M. Jeganmohan, 2021).

Physical Properties Analysis

The physical properties of 4-Chlorobenzal chloride and its derivatives have been determined through various analytical techniques. For example, the molecular structure of gaseous 4-chlorobenzaldehyde has been studied using gas electron diffraction data and microwave spectroscopy, providing valuable information on bond lengths and angles critical for understanding the physical characteristics of these compounds (H. Møllendal et al., 1998).

Chemical Properties Analysis

The chemical properties of 4-Chlorobenzal chloride and related compounds have been explored through synthesis and reactivity studies. For instance, the preparation and characterization of 4-Phenylthiobenzyl chloride demonstrate the reactivity of chlorobenzal derivatives toward nucleophilic substitution reactions, highlighting the compound's chemical behavior (Zhang Zhen-xue, 2011).

Scientific Research Applications

Use in Organic Chemistry

4-Chlorobenzal chloride, also known as 4-Chlorobenzoyl chloride, is used as an intermediate compound in the synthesis of pharmaceuticals .

Method of Application

4-Chlorobenzoyl chloride was used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .

Results or Outcomes

The specific outcomes of this reaction would depend on the particular pharmaceutical being synthesized. Unfortunately, the sources did not provide quantitative data or statistical analyses for this application .

Use in X-Ray Structure Determination

The molecular structure of 4-Chlorobenzal chloride is in good agreement with those previously determined for similar benzyl halides .

Method of Application

Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for >5 years, allowing slow sublimation .

Results or Outcomes

The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal . The angles between the ring–Cl bonds in adjacent molecules show values in good agreement with an early Zeeman quadrupole spectroscopy study .

Safety And Hazards

This chemical may be harmful by inhalation, ingestion, or skin absorption. It is an irritant of the skin, eyes, and mucous membranes . When heated to decomposition it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

Future Directions

4-Chlorobenzal chloride is widely used as an intermediate for manufacturing organic compounds like benzyl alcohol and benzyl cyanide . It is expected to continue to play a significant role in the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

1-chloro-4-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHNJDGWDOQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065683
Record name 4-Chlorobenzal chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzal chloride

CAS RN

13940-94-8
Record name 4-Chlorobenzal chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13940-94-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzal chloride
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Record name Benzene, 1-chloro-4-(dichloromethyl)-
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Record name 4-Chlorobenzal chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-(dichloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Körbe, DB Sowers, A Franken, J Michl - Inorganic chemistry, 2004 - ACS Publications
In the presence of a strong base, benzal chloride (C 6 H 5 CHCl 2 ) and its p-substituted derivatives react with [nido-B 11 H 14 ] - to yield [closo-1-p-X−C 6 H 4 −CB 11 H 11 ] - (X = H, F, …
Number of citations: 23 pubs.acs.org
A Missio, M Badine - … Processes and Cases Studies of Aromatic …, 2023 - Wiley Online Library
… of one chlorine atom yields 4-chlorobenzyl chloride (Compound 1), in the second stage the introduction of one additional chlorine atom leads to the formation of 4-chlorobenzal chloride …
Number of citations: 0 onlinelibrary.wiley.com
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
J Mortier - 2023 - books.google.com
Industrial Arene Chemistry Explore the wide array of uses for aromatic hydrocarbons in this comprehensive reference Aromatics are a class of compounds—normally but not exclusively …
Number of citations: 0 books.google.com
WX Bajzer - 1968 - search.proquest.com
… to be 2methyl-4-chlorobenzal chloride, arising from a 1,2-migration of the 4-methyl group. Reexamination of the reaction con firmed this report but also established the presence of some …
Number of citations: 3 search.proquest.com

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